molecular formula C33H44N8O4S2 B10892909 1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis{3-[2-(3,4-diethoxyphenyl)ethyl](thiourea)}

1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis{3-[2-(3,4-diethoxyphenyl)ethyl](thiourea)}

Cat. No.: B10892909
M. Wt: 680.9 g/mol
InChI Key: LZQWTHVRKVSYJZ-UHFFFAOYSA-N
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Description

N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, phenethyl, pyrazolyl, and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-diethoxyphenethylamine, which is then reacted with various intermediates to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and carbon disulfide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-DIMETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
  • **N-(3,4-DIMETHYLPHENETHYL)-N’-(1-{[4-({[(3,4-DIMETHYLPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA

Uniqueness

N-(3,4-DIETHOXYPHENETHYL)-N’-(1-{[4-({[(3,4-DIETHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethoxy groups, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C33H44N8O4S2

Molecular Weight

680.9 g/mol

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-[1-[[4-[2-(3,4-diethoxyphenyl)ethylcarbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C33H44N8O4S2/c1-5-42-28-11-9-24(17-30(28)44-7-3)13-15-34-32(46)38-26-19-36-40(21-26)23-41-22-27(20-37-41)39-33(47)35-16-14-25-10-12-29(43-6-2)31(18-25)45-8-4/h9-12,17-22H,5-8,13-16,23H2,1-4H3,(H2,34,38,46)(H2,35,39,47)

InChI Key

LZQWTHVRKVSYJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NCCC4=CC(=C(C=C4)OCC)OCC)OCC

Origin of Product

United States

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